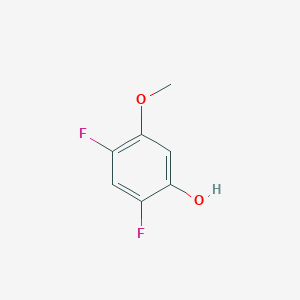

2,4-Difluoro-5-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBOHLRTWLMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2,4 Difluoro 5 Methoxyphenol

Strategic Approaches to Phenol (B47542) Derivatization

The derivatization of a phenol core to achieve the 2,4-difluoro-5-methoxy substitution pattern necessitates careful consideration of the directing effects of the substituents and the regioselectivity of the reactions employed.

The introduction of two fluorine atoms at specific positions on an aromatic ring is a critical step. Direct fluorination of phenol itself is often challenging due to the high reactivity of fluorine gas and the difficulty in controlling regioselectivity. Therefore, indirect methods are more commonly employed.

One strategic approach involves the use of a pre-functionalized benzene (B151609) ring where other halogen atoms, such as bromine, serve as placeholders for subsequent fluorination reactions. For instance, the regioselective bromination of phenols can be achieved with high selectivity. The use of reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a catalyst allows for controlled bromination. The directing effects of the hydroxyl and methoxy (B1213986) groups are crucial in this process. The hydroxyl group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. Their combined influence on an incoming electrophile needs to be carefully managed to achieve the desired substitution pattern.

For instance, in related syntheses, the bromination of a phenol derivative can be controlled to yield specific isomers. A practical and regioselective bromination of phenols using hydrobromic acid (HBr) in the presence of a sterically hindered sulfoxide (B87167) has been developed, offering high regioselectivity for the para-position. dokumen.pub This type of methodology could be adapted to introduce bromine atoms at the desired 2 and 4 positions relative to the final hydroxyl group in a multi-step synthesis. Subsequent nucleophilic aromatic substitution (SNAr) or other fluorination methods, such as the Balz-Schiemann reaction on a corresponding aniline, could then be used to replace the bromine atoms with fluorine.

The introduction of a methoxy group can be achieved through various methoxylation techniques. A common method is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate. The position of methoxylation is determined by the location of the hydroxyl group on the starting material.

In a potential synthetic route to 2,4-Difluoro-5-methoxyphenol, a starting material with a hydroxyl group at the 5-position could be methoxylated. Alternatively, a methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a nitro group or a halogen, by methoxide (B1231860) ions. For example, in the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitroaniline, 2,4-difluoronitrobenzene (B147775) is reacted with methanol (B129727) in the presence of a base to produce 4-fluoro-2-methoxynitrobenzene. google.com This demonstrates the feasibility of regioselective methoxylation on a fluorinated aromatic ring. The careful choice of starting material and reaction conditions is paramount to ensure the methoxy group is introduced at the desired C-5 position.

Multistep Synthetic Sequences

Due to the specific substitution pattern of this compound, a multistep synthetic approach is inevitable. Both convergent and linear synthetic pathways can be envisioned for its preparation.

A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. frontiersin.orgmdpi.com For this compound, a convergent approach could involve the synthesis of a difluorinated fragment and a methoxy-containing fragment, followed by their coupling.

For example, a suitably protected 2,4-difluorophenol (B48109) derivative could be coupled with a methoxy-containing building block. However, given the simple structure of the target molecule, a convergent approach might be less efficient than a linear one. The development of a convergent synthesis for a related 23,23-difluoro-25-hydroxyvitamin D3 analogue highlights the utility of this strategy for more complex fluorinated molecules. Current time information in Bangalore, IN.

A hypothetical convergent synthesis is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 1,2,4-Trifluorobenzene | Sodium methoxide | Methanol, heat | 2,5-Difluoroanisole |

| 2 | 2,5-Difluoroanisole | n-Butyllithium, then B(OiPr)3, then H2O2/NaOH | THF, low temperature | 2,5-Difluoro-4-methoxyphenol |

This table represents a hypothetical convergent synthetic route and the specific conditions and yields would require experimental validation.

A linear synthetic pathway involves the sequential modification of a single starting material through a series of reactions. mdpi.com This approach is often more straightforward for relatively small molecules like this compound.

A plausible linear synthesis could start from a commercially available, appropriately substituted benzene derivative. For instance, starting from 3,4,5-trifluoronitrobenzene, a sequence of nucleophilic aromatic substitution, reduction, diazotization, and hydroxylation could be employed. A patent describing the preparation of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene outlines a series of reactions including methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis, which indicates the feasibility of manipulating such highly substituted rings. acs.org

A potential linear synthetic route is detailed below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,2,5-Trifluorobenzene | Nitrating mixture (HNO3/H2SO4) | 1,2,4-Trifluoro-5-nitrobenzene |

| 2 | 1,2,4-Trifluoro-5-nitrobenzene | Sodium methoxide in Methanol | 2,4-Difluoro-5-methoxynitrobenzene |

| 3 | 2,4-Difluoro-5-methoxynitrobenzene | Fe/HCl or H2/Pd/C | 2,4-Difluoro-5-methoxyaniline |

| 4 | 2,4-Difluoro-5-methoxyaniline | NaNO2, H2SO4, H2O, heat | This compound |

This table represents a hypothetical linear synthetic route and the specific conditions and yields would require experimental validation.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of fluorinated compounds, including this compound, can benefit from the application of these principles.

Key areas for sustainable improvement in the synthesis of fluorinated phenols include the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste. For instance, traditional fluorination methods often employ harsh and toxic reagents. The development of greener fluorinating agents is an active area of research.

In the context of the proposed synthetic pathways, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the proposed linear synthesis, the generation of stoichiometric byproducts at each step reduces the atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. For example, the use of catalytic systems for regioselective halogenation or methoxylation would be a significant improvement over stoichiometric methods.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound from petrochemical sources, the broader field of biocatalysis is exploring the enzymatic synthesis of fluorinated compounds from renewable resources.

The application of electro-organic synthesis represents a sustainable alternative for certain transformations, being inherently safe and scalable. While a direct application to the synthesis of this compound has not been reported, the principles of electrosynthesis could be explored for key steps like halogenation or coupling reactions.

Solvent Selection and Optimization for Green Chemistry

Green chemistry principles advocate for the use of solvents that are less hazardous, derived from renewable resources, and easily recyclable. researchgate.net For reactions like the synthesis of this compound, which may involve nucleophilic attack on a difluorinated aromatic precursor, research into more benign solvent systems is ongoing. Potential green alternatives include bio-derived solvents like Cyrene™, γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer lower toxicity and are sourced from renewable feedstocks. sigmaaldrich.com Ionic liquids and supercritical fluids like CO2 also represent advanced, albeit currently more expensive, options for creating alternative reaction media. researchgate.netcarpmaels.com The optimization process involves balancing reaction performance with the solvent's environmental, health, and safety profile. researchgate.net

Table 1: Comparison of Conventional vs. Green Solvents for Aromatic Substitution Reactions

| Solvent | Type | Key Properties | Green Chemistry Considerations |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional Polar Aprotic | High boiling point, good solvating power for polar and nonpolar compounds. | Reproductive toxicity, high boiling point makes removal energy-intensive. sigmaaldrich.com |

| N-Methyl-2-pyrrolidone (NMP) | Conventional Polar Aprotic | Excellent thermal and chemical stability, dissolves a wide range of materials. | Developmental toxicant, subject to regulatory restrictions (e.g., REACH). sigmaaldrich.com |

| Dimethyl Sulfoxide (DMSO) | Conventional Polar Aprotic | Strong dissolving power for a wide range of solutes, high boiling point. | Can be difficult to remove from products, potential for side reactions. mdpi.com |

| γ-Valerolactone (GVL) | Green/Bio-derived | Derived from biomass, biodegradable, low vapor pressure. sigmaaldrich.com | Considered a sustainable alternative to NMP and DMF. sigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green/Bio-derived | Derived from renewable sources, lower boiling point than THF for easier removal. | Favorable alternative to THF and Dichloromethane (DCM). sigmaaldrich.com |

| Cyrene™ | Green/Bio-derived | Produced from renewable cellulose, biodegradable, low toxicity profile. | A safer, sustainable alternative to DMF and NMP. sigmaaldrich.com |

Catalyst Development for Enhanced Reaction Efficiency

Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of substituted phenols, including fluorinated variants, several catalytic systems are relevant.

One common approach is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. mdpi.comresearchgate.net In syntheses analogous to that of this compound, copper catalysts like cuprous iodide (CuI) can be used to facilitate the coupling of a phenol with a fluorinated aromatic ring. mdpi.comgoogle.com The efficiency of these catalysts can be enhanced by the use of ligands, such as picolinic acid, which can stabilize the copper intermediate and accelerate the reaction. mdpi.com

Palladium-based catalysts are also extensively used in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which could be adapted for the synthesis of complex phenol derivatives. mdpi.comchemicalbook.com For instance, a palladium catalyst like Pd(dppf)Cl2 is effective in forming carbon-carbon bonds, which could be part of a multi-step synthesis leading to the target molecule. chemicalbook.com

In some syntheses, Lewis acids like hafnium triflate (Hf(OTf)4) or antimony pentachloride (SbCl5) can catalyze Friedel-Crafts type alkylations or other substitution reactions on the aromatic ring. diva-portal.orgtdx.cat Furthermore, enzymatic catalysis presents a green alternative, with enzymes like tyrosine phenol-lyases (TPL) and cytochrome P450s capable of performing selective hydroxylations or other modifications on phenolic precursors under mild, aqueous conditions. nih.gov

Table 2: Catalysts in the Synthesis of Phenolic Compounds

| Catalyst Type | Example | Relevant Reaction Type | Function |

|---|---|---|---|

| Copper-Based | Cuprous Iodide (CuI) | Ullmann Condensation | Catalyzes the formation of aryl-ether bonds. mdpi.combeilstein-journals.org |

| Palladium-Based | Pd(dppf)Cl₂·CH₂Cl₂ | Suzuki/Buchwald-Hartwig Coupling | Catalyzes C-C or C-N bond formation. chemicalbook.com |

| Lewis Acid | Hafnium Triflate (Hf(OTf)₄) | Friedel-Crafts Alkylation | Activates electrophiles for reaction with aromatic rings. diva-portal.org |

| Enzymatic | Tyrosine Phenol-lyase (TPL) | Biocatalytic Synthesis | Enables selective synthesis of tyrosine analogs from phenols. nih.gov |

| Phase Transfer | Quaternary Ammonium Salts | Phase Transfer Catalysis | Facilitates reaction between reactants in different phases (e.g., aqueous/organic). google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% primescholars.com

For a hypothetical synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, one possible route could start from 1,2,4-trifluoro-5-methoxybenzene and a hydroxide (B78521) source, such as sodium hydroxide (NaOH).

Reaction: C₇H₅F₃O + NaOH → C₇H₆F₂O₂ + NaF

Molecular Weight of C₇H₆F₂O₂ (Product): ~160.12 g/mol

Molecular Weight of C₇H₅F₃O (Reactant): ~174.11 g/mol

Molecular Weight of NaOH (Reactant): ~40.00 g/mol

Calculation: % Atom Economy = (160.12 / (174.11 + 40.00)) * 100% ≈ 74.8%

This calculation shows that even in a theoretically perfect reaction, over 25% of the reactant mass is converted into a byproduct (Sodium Fluoride). Strategies to minimize waste focus on designing synthetic routes that maximize atom economy, such as addition or rearrangement reactions, which theoretically have 100% atom economy. researchgate.net When byproducts are unavoidable, waste minimization involves using catalytic reagents instead of stoichiometric ones, recycling solvents and unreacted starting materials, and choosing synthetic pathways that produce non-hazardous byproducts. researchgate.net

Process Chemistry and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process introduces significant challenges related to safety, efficiency, cost, and quality control. longdom.org Process chemistry aims to develop robust, scalable, and economically viable manufacturing processes for specialty chemicals like this compound. nalasengineering.com

Reaction Engineering for Industrial Applicability

Reaction engineering is concerned with the design and operation of chemical reactors to achieve desired production goals. When scaling up the synthesis of this compound, several engineering factors must be meticulously controlled.

Reactor Design: The choice of reactor is critical. For many specialty chemical syntheses, batch or semi-batch reactors are used, which offer flexibility. framochem.com These are often glass-lined or made of specialized alloys (like Hastelloy) to withstand corrosive reagents, such as acids or bases, that may be used in the synthesis. framochem.com

Process Control: Key reaction parameters such as temperature, pressure, pH, and reagent addition rates must be precisely monitored and controlled using automated systems. framochem.com Exothermic reactions, common in aromatic substitutions, require efficient heat removal systems to prevent thermal runaways.

Mixing: Ensuring proper agitation is vital for achieving homogeneity and enhancing mass and heat transfer, which is crucial for consistent product quality and yield. The type of impeller and mixing speed must be optimized for the specific reaction mixture's viscosity and characteristics.

Flow Chemistry: For certain hazardous or highly exothermic reactions, continuous flow reactors offer a safer and more efficient alternative to traditional batch processing. nalasengineering.com Flow chemistry can provide better temperature control and higher yields for certain transformations, including photochemical or electrochemical reactions that may be part of advanced synthetic routes. nalasengineering.com

Purity Assessment and Advanced Isolation Methodologies

Ensuring the purity of the final product is a critical step in chemical manufacturing, especially for intermediates used in pharmaceuticals. longdom.orgiscientific.org A combination of analytical techniques is employed to assess the purity of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds and quantifying impurities. google.comnih.govsielc.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the structure of the compound and identify any structural isomers or impurities. chemicalbook.comrsc.org Mass Spectrometry (MS) confirms the molecular weight of the product. chemicalbook.com

Advanced Isolation Methodologies: Crystallization is a powerful and widely used technique for the purification and isolation of solid compounds in industrial settings. innosyn.comsyrris.com It is highly effective at removing impurities and can be controlled to produce crystals with a specific size and shape (morphology), which is important for handling and downstream processing. iscientific.orgasymchem.com Advanced crystallization techniques include:

Cooling Crystallization: Inducing crystallization by carefully lowering the temperature of a saturated solution. syrris.com

Anti-solvent Crystallization: Adding a second solvent in which the product is insoluble to cause it to precipitate out of the solution. syrris.com

Recrystallization: Dissolving the impure solid product and then crystallizing it again to achieve higher purity. numberanalytics.com

Screening: Systematic screening of different solvents and conditions is often performed to find the optimal crystallization process that yields the desired purity and crystal form (polymorph). nalasengineering.comasymchem.com

For compounds that are difficult to crystallize, other purification methods like fractional distillation (for volatile liquids) or column chromatography are employed, though chromatography is often less economical on a very large scale. framochem.comiscientific.org

Chemical Reactivity and Transformation Pathways of 2,4 Difluoro 5 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl and methoxy (B1213986) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. quora.commasterorganicchemistry.com Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors because of the resonance contribution of their lone pairs. organicchemistrytutor.com The combined effect of these substituents dictates the position of electrophilic attack.

Regiochemical Control and Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on 2,4-Difluoro-5-methoxyphenol is primarily controlled by the strongly activating hydroxyl and methoxy groups. The hydroxyl group directs incoming electrophiles to its ortho and para positions. Similarly, the methoxy group directs to its ortho and para positions. In this molecule, the position C6 is ortho to the hydroxyl group and meta to the methoxy group, while the position C3 is ortho to the methoxy group and meta to the hydroxyl group. The position C1, bearing the hydroxyl group, is activated by the methoxy group at the para position.

Further Halogenation (e.g., Bromination, Iodination)

Further halogenation of this compound is anticipated to occur at the most nucleophilic position on the aromatic ring.

Bromination:

The bromination of phenols and methoxy-substituted aromatics is typically a facile reaction. nih.govwku.edu For this compound, the C6 position is the most likely site for bromination. This is exemplified by the bromination of o-methoxyphenol, which, after protection of the hydroxyl group, undergoes bromination primarily at the position para to the hydroxyl group (and ortho to the methoxy group). google.com In the case of this compound, the C6 position is ortho to the hydroxyl group and is strongly activated. A plausible reaction for the bromination is presented in the table below.

| Reactant | Reagent | Product | Reference |

| This compound | Br₂ in a suitable solvent | 6-Bromo-2,4-difluoro-5-methoxyphenol | google.com |

Iodination:

Iodination of highly activated aromatic rings like phenols can be achieved using various iodinating agents. libretexts.org Similar to bromination, the iodination of this compound is expected to yield the 6-iodo derivative. The strong activation by the hydroxyl and methoxy groups should overcome the deactivating effect of the fluorine atoms to allow for the introduction of an iodine atom.

| Reactant | Reagent | Product | Reference |

| This compound | I₂ and a mild base | 2,4-Difluoro-6-iodo-5-methoxyphenol | libretexts.org |

Nitration and Sulfonation Reactivity

Nitration:

The nitration of phenols requires careful control of reaction conditions to prevent oxidation. libretexts.org The directing effects of the hydroxyl and methoxy groups will again favor substitution at the C6 position. A relevant example is the nitration of 2,4-difluorophenol (B48109), which yields 2,4-difluoro-6-nitrophenol (B146620) with high ortho-selectivity. This suggests that the hydroxyl group's directing effect is dominant. Therefore, the nitration of this compound is predicted to produce 2,4-Difluoro-5-methoxy-6-nitrophenol.

| Reactant | Reagents | Product | Yield | Reference |

| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄, Tetrabutylammonium hydrogen sulphate in Dichloromethane | 2,4-Difluoro-6-nitrophenol | 83% |

Sulfonation:

Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid. For this compound, the C6 position is the expected site of sulfonation. The resulting sulfonic acid derivative would be this compound-6-sulfonic acid.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions on aryl halides are generally challenging and require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov The fluorine atoms in this compound are potential leaving groups.

Activation by Fluorine and Ortho/Para Directing Groups

In its native state, this compound is not highly activated for nucleophilic aromatic substitution. The hydroxyl and methoxy groups are electron-donating, which disfavors nucleophilic attack. However, if a strong electron-withdrawing group, such as a nitro group, were introduced onto the ring, the fluorine atoms could become susceptible to displacement. For instance, in 2,4-difluoronitrobenzene (B147775), the fluorine atoms are activated towards nucleophilic substitution by the nitro group. nih.gov

Displacement Reactions of Fluorine Atoms

If this compound were to be nitrated to form 2,4-Difluoro-5-methoxy-6-nitrophenol, the fluorine atom at the C2 position would be ortho to the nitro group, and the fluorine at the C4 position would be para to the nitro group. Both would be activated for nucleophilic displacement.

Displacement by Amines:

The reaction of activated fluoroarenes with amines is a common method for the synthesis of substituted anilines. libretexts.org For example, 2,4-difluoronitrobenzene reacts with amines to afford substituted products. nih.gov In a hypothetical reaction of 2,4-Difluoro-5-methoxy-6-nitrophenol with an amine, the fluorine at either the C2 or C4 position could be displaced.

Displacement by Alkoxides:

Similarly, alkoxides can displace activated fluorine atoms. An example is the reaction of 2,4-difluoro-1-nitrobenzene with methanol (B129727) in the presence of a base, which results in the substitution of the fluorine atom at the 2-position. google.com A similar reaction could be envisioned for a nitrated derivative of this compound. For instance, 2,4-dimethoxynitrobenzene undergoes transetherification with t-butoxide, demonstrating that methoxy groups can also act as leaving groups in activated systems. bwise.kr

| Reactant | Nucleophile | Product | Reference |

| 2,4-Difluoro-1-nitrobenzene | Methanol/Potassium tert-butoxide | 4-Fluoro-2-methoxy-1-nitrobenzene | google.com |

Reactivity of the Hydroxyl Moiety (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a primary center of reactivity in this compound, readily participating in reactions such as etherification and esterification. These transformations are crucial for protecting the hydroxyl group or for modifying the molecule's properties for further synthetic applications.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. The acidity of the phenolic proton in this compound is enhanced by the inductive effect of the two fluorine atoms, facilitating its reaction with a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of the alkylating agent can range from simple alkyl halides like methyl iodide to more complex structures. For instance, fluorinated alcohols can be reacted with formaldehyde (B43269) in the presence of acid catalysts to form ethers fluorine1.ru.

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. Direct esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process that requires an acid catalyst and often the removal of water to drive the reaction to completion masterorganicchemistry.commasterorganicchemistry.com. A more efficient method for phenol esterification involves using an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.

The reactivity in both etherification and esterification is influenced by the electronic nature of the phenol. While the electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group, favoring the initial deprotonation step, they also decrease the nucleophilicity of the resulting phenoxide. However, this is generally overcome by the strong nucleophilicity of phenoxides, allowing these reactions to proceed efficiently under standard conditions.

| Reaction Type | Reagents | General Conditions | Product Type |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | Aprotic solvent (e.g., DMF, Acetone), RT to 80°C | Alkyl/Benzyl Aryl Ether |

| Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Aprotic solvent (e.g., DCM, THF), 0°C to RT | Aryl Ester |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Excess alcohol or removal of water, Heat | Aryl Ester |

Cross-Coupling Reactions Involving this compound Derivatives

For this compound to participate in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This transforms the phenol into an electrophilic coupling partner. The reactivity in these coupling reactions is generally I > Br > Cl > OTf wikipedia.orglibretexts.org. The presence of electron-withdrawing fluorine atoms on the ring can facilitate the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex libretexts.org. For a derivative of this compound, such as the corresponding aryl bromide or triflate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

The standard catalytic system consists of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent mixture, often including water (e.g., dioxane/water, toluene (B28343)/water) rsc.orgnih.gov. The specific choice of ligand and base is crucial and depends on the electronic nature of the substrates rsc.org. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required to promote the reaction.

| Aryl Halide/Triflate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | >92% nih.gov |

| 2,4-Dichloro-1-trifluoromethylbenzene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF/Water | N/A nih.gov |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/Water | Variable psu.edu |

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with a primary or secondary amine, catalyzed by palladium wikipedia.orgorganic-chemistry.org. This reaction would allow for the synthesis of various anilines derived from this compound.

The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. Commonly used ligands include biarylphosphines like XPhos and RuPhos rug.nl. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active palladium-amido intermediate beilstein-journals.org. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane. The electron-donating methoxy group on the aryl halide substrate can sometimes slow the reaction, requiring the use of stronger bases or more active catalysts beilstein-journals.org.

Sonogashira Coupling Transformations

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne wikipedia.org. It is a powerful tool for the synthesis of arylalkynes. This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine), which also serves as the solvent wikipedia.orgrsc.org.

The catalytic cycle involves both a palladium cycle and a copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne, often using stronger bases and specific ligand systems nih.gov. For a 2,4-Difluoro-5-methoxyphenyl halide derivative, the Sonogashira coupling would provide a direct route to substituted phenylacetylenes, which are versatile synthetic intermediates.

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | RT to 80°C | Good to Excellent wikipedia.org |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT | Up to 97% nih.gov |

| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃, Cu₂O/Al₂O₃ | DMA | 75°C | <2% (Batch) rsc.org |

Negishi and Stille Coupling Variations

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by palladium or nickel wikipedia.org. Organozinc reagents are more reactive than their boron and tin counterparts, which often allows for reactions to proceed under milder conditions and with a broader scope, including the coupling of alkyl groups wikipedia.org. For a derivative of this compound, a Negishi coupling could be performed by either converting the aryl halide to an arylzinc reagent or by reacting the aryl halide directly with a different organozinc compound acs.orgnih.gov. The use of fluorinated substrates in Negishi couplings is well-documented and generally proceeds with high efficiency acs.org.

Stille Coupling: The Stille reaction couples an organic halide or triflate with an organostannane (organotin) reagent, catalyzed by palladium organic-chemistry.orgwikipedia.org. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups wikipedia.orgyoutube.com. However, a major drawback is the toxicity of tin compounds organic-chemistry.org. The reaction mechanism is similar to other cross-coupling reactions. Additives such as copper(I) salts or lithium chloride can accelerate the transmetalation step. The coupling of fluorinated aryls via Stille coupling can sometimes be inefficient, potentially requiring specific ligands or conditions to proceed effectively researchgate.net.

Oxidation and Reduction Chemistry

Oxidation: Phenols are susceptible to oxidation, and the outcome depends on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring cleavage and degradation. However, under controlled conditions, phenols can be oxidized to quinones libretexts.org. For this compound, oxidation would likely yield a substituted p-benzoquinone, as the hydroxyl and methoxy groups are in a para relationship. Reagents like Fremy's salt (potassium nitrosodisulfonate) or chromic acid are commonly used for this transformation libretexts.org. The methoxy group itself can also be a site of oxidative reactions, potentially leading to demethylation or other products under harsh conditions psu.edunih.gov. The electron-rich nature of the ring, enhanced by the hydroxyl and methoxy groups, makes it susceptible to oxidation.

Reduction: The phenolic hydroxyl group is generally stable to many reducing agents. However, it can be removed through a process called hydrodeoxygenation. This typically requires converting the hydroxyl group into a better leaving group, such as a tosylate or phosphate (B84403) ester, followed by reduction with a palladium catalyst and a hydrogen source. More direct catalytic hydrodeoxygenation of phenols to arenes is possible but often requires high temperatures and pressures with specific catalysts, such as ruthenium nanoparticles on a titanium(IV) oxide support thieme-connect.de. Such a reaction would convert this compound into 1,3-difluoro-4-methoxybenzene. The aromatic ring itself is resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a simple alkene.

Oxidative Coupling Reactions

Oxidative coupling is a powerful method for forming carbon-carbon or carbon-heteroatom bonds, particularly in the synthesis of biaryl compounds from phenols. The reaction typically proceeds via the formation of a phenoxyl radical intermediate through a single-electron transfer (SET) from the phenol to an oxidant. The resulting radicals can then dimerize to form a new C-C bond.

For this compound, the presence of the electron-donating hydroxyl and methoxy groups activates the ring towards oxidation, a prerequisite for coupling. However, the two fluorine atoms are strongly deactivating and may increase the oxidation potential, making the initial SET step more challenging compared to non-fluorinated analogues. Oxidative coupling reactions of phenols can be mediated by a variety of reagents, including metal salts (e.g., FeCl₃, Cu(OAc)₂), hypervalent iodine compounds, or enzymatic catalysts. d-nb.info

The regioselectivity of the coupling is determined by the distribution of spin density in the phenoxyl radical intermediate. For this compound, the positions ortho and para to the hydroxyl group are activated. Given that the C-2 and C-4 positions are blocked by fluorine atoms and the C-5 position is occupied by the methoxy group, the most likely position for radical coupling is the C-6 position, potentially leading to the formation of a symmetrical biphenyl-2,2'-diol derivative. However, systems with strong electron-withdrawing groups have been shown to undergo oxidative coupling with powerful oxidants, suggesting the transformation is feasible under the right conditions. d-nb.info While specific studies on this compound are not prevalent, the principles governing the oxidative coupling of other substituted phenols provide a framework for predicting its behavior. For instance, o-methoxyphenols have been identified as stable and efficient partners in oxidative coupling reactions. nih.gov

| Oxidant System | Typical Substrate | Coupling Type | Reference |

|---|---|---|---|

| Potassium Ferricyanide | 4-substituted 2-tert-butylphenols | C-C Homo-coupling | researchgate.net |

| Fe[TPP]Cl / HFIP | Electron-rich phenols | C-C Cross-coupling | d-nb.info |

| Periodate | o-Methoxyphenols and Anilines | C-N Cross-coupling | nih.gov |

| DDQ / MsOH | Benzofused heterocycles | C-C Homo-coupling | d-nb.info |

Reductive Transformations of Derivatives

While direct reduction of the phenol ring is uncommon, derivatives of this compound can undergo various reductive transformations. A common strategy involves the introduction of a reducible functional group, such as a nitro group, onto the aromatic ring. Subsequent reduction can yield valuable synthetic intermediates like amines.

Another potential reductive pathway is reductive dehalogenation, where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. The C(sp²)-F bond is the strongest single bond to carbon, making reductive defluorination chemically challenging. However, this transformation can be achieved using potent reducing agents or specific catalytic systems. For instance, reductive dehalogenation of aryl halides can be induced by UV irradiation in the presence of an electron donor or by using specific catalysts. researchgate.net In the context of chlorophenols, certain anaerobic bacteria have been shown to catalyze reductive dehalogenation, though this is a biochemical rather than a synthetic chemical transformation. nih.gov

Given the high strength of the C-F bond, selective reductive cleavage of one fluorine atom from this compound would require harsh conditions or highly specialized catalysts and would likely proceed with low selectivity. A more plausible scenario involves the transformation of the phenol into a derivative more amenable to reduction, such as an aryl halide or sulfonate, at a different position.

Radical Reactions and Pathways

Aryl Radical Generation and Subsequent Reactivity

Aryl radicals are highly reactive intermediates that are central to many synthetic transformations for forming C-C and C-heteroatom bonds. researchgate.netnih.gov There are several established methods to generate aryl radicals from precursors such as aryl halides, diazonium salts, and phenols.

For this compound, generation of the corresponding aryl radical could be envisioned through several pathways:

From the Phenol Group: The hydroxyl group can be converted into a better leaving group, such as a triflate (O-Tf). Aryl triflates can then undergo single-electron reduction, often under photoredox catalysis, to generate the desired aryl radical. This is an attractive route due to the availability of phenols as starting materials. nih.gov

From the Aryl Fluoride (B91410): Direct single-electron reduction of the C-F bond to generate an aryl radical is difficult due to its high reduction potential. However, visible-light photoredox catalysis has emerged as a powerful tool for the reduction of aryl halides, including some activated aryl chlorides and bromides. mdpi.com While direct reduction of aryl fluorides remains a significant challenge, this pathway cannot be entirely ruled out under sufficiently potent reducing conditions.

Once generated, the 2,4-difluoro-5-methoxyphenyl radical would be a versatile intermediate. It could participate in a variety of reactions, including:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a donor solvent or reagent to yield 1,3-difluoro-4-methoxybenzene.

Addition to π-systems: Reaction with alkenes or arenes to form new C-C bonds.

Coupling Reactions: Cross-coupling with other radical species or trapping by metal complexes in catalytic cycles. beilstein-journals.org

| Precursor | Generation Method | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Halides (I, Br, Cl) | Single-Electron Reduction | Photoredox Catalysis, Base-Promoted | researchgate.netmdpi.com |

| Aryldiazonium Salts | Single-Electron Reduction | Transition Metal Reductants, Photoredox | nih.gov |

| Phenols (via Aryl Triflates) | Single-Electron Reduction | UV light, Photoredox Catalysis | nih.gov |

| Arylboronic Acids | Single-Electron Oxidation | Electrochemical Oxidation | researchgate.net |

Photochemical Transformations

The study of the photochemical behavior of fluorinated aromatic compounds is of significant environmental and synthetic interest. Research on the aqueous photolysis of various fluorinated phenols using UV light has shown that a primary degradation pathway is photodefluorination—the cleavage of the C-F bond to release a fluoride ion. nih.govacs.org

Upon UV irradiation, this compound is expected to undergo similar transformations. The absorption of UV photons can excite the molecule to a higher electronic state, leading to the homolytic or heterolytic cleavage of a C-F bond. Studies on 2,6-difluorophenol (B125437) and 3,5-difluorophenol (B1294556) have confirmed that this process occurs, leading to the formation of fluoride and other degradation products. nih.govacs.org The photodissociation dynamics often involve O-H bond fission as well, generating a phenoxyl radical and a hydrogen atom. acs.org The presence of fluorine substituents can influence the excited-state decay pathways and the efficiency of bond cleavage. acs.org

The rate of photochemical degradation is often pH-dependent, with phenolate (B1203915) anions (formed at higher pH) typically exhibiting faster reaction rates due to their increased electron density and altered absorption spectra. acs.org The likely photoproducts from the irradiation of this compound would include fluoride ions and mono-fluorinated methoxyphenols, alongside more complex rearranged or oligomeric products.

| Compound | Irradiation Conditions | Primary Observed Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-Fluorophenol | Aqueous, UV light | Fluoride ion | Fastest photolysis rate among studied fluorophenols. | nih.gov |

| 2,6-Difluorophenol | Aqueous, UV light | Fluoride ion | Degradation rate is pH-dependent. | acs.org |

| Pentafluorophenol | Gas phase, UV (220-275 nm) | Pentafluorophenoxyl radical + H atom | O-H bond fission is a primary dissociation channel. | acs.org |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules. For this compound, these calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to model its electronic structure and other properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound is influenced by its substituents: two fluorine atoms, a methoxy group, and a hydroxyl group on the benzene (B151609) ring. The fluorine and hydroxyl groups are electron-withdrawing, while the methoxy group can be either electron-donating or -withdrawing depending on its orientation.

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The charge distribution would be uneven due to the presence of electronegative fluorine and oxygen atoms, leading to a significant dipole moment. The oxygen atoms of the hydroxyl and methoxy groups, along with the fluorine atoms, would exhibit partial negative charges, while the carbon atoms attached to them and the hydrogen of the hydroxyl group would have partial positive charges.

Aromaticity and Electron Delocalization Characteristics

The benzene ring in this compound is aromatic, characterized by a cyclic, planar structure with delocalized π-electrons across the ring. The substituents can influence the degree of this delocalization. Both the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups can affect the electron density of the aromatic system. This interplay of electronic effects would modulate the aromatic character of the ring, which can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS).

Conformational Analysis and Energy Landscapes

The presence of the methoxy and hydroxyl groups allows for different spatial orientations, or conformations, of this compound. The rotation around the C-O bonds of these groups leads to various conformers with different energies. A computational conformational analysis would identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. The potential energy surface, or energy landscape, would map these different conformations and their relative energies.

Reaction Mechanism Prediction and Simulation

Computational methods can be used to predict and simulate the reaction mechanisms involving this compound, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Energy Barrier Determination

For any given reaction, computational chemistry can be used to locate the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For this compound, this could be applied to reactions such as electrophilic aromatic substitution or nucleophilic substitution.

Elucidation of Reaction Pathways

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, computational simulations can elucidate the step-by-step mechanism of a reaction. This provides a detailed understanding of how chemical bonds are broken and formed. For this compound, this could help in understanding its synthesis or its reactivity in various chemical environments.

Application of 2,4 Difluoro 5 Methoxyphenol As a Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Aromatic Systems

The strategic placement of fluorine and methoxy (B1213986) substituents on the phenol (B47542) ring endows 2,4-Difluoro-5-methoxyphenol with a unique electronic and steric profile, marking it as a promising precursor for the synthesis of elaborate fluorinated aromatic systems. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms can be exploited to control regioselectivity in various aromatic substitution and coupling reactions.

Construction of Polycyclic Aromatic Compounds

While direct experimental evidence for the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is currently limited, its structure suggests several potential pathways. Phenolic derivatives are known precursors for PAHs through methods such as oxidative coupling and annulative dimerization. chemistryviews.orgnih.gov The hydroxyl group can be converted into a more reactive triflate or nonaflate, facilitating transition-metal-catalyzed cross-coupling reactions to build larger aromatic systems. researchgate.net The fluorine atoms on the ring could influence the cyclization steps, potentially leading to novel fluorinated PAH architectures with unique photophysical and electronic properties. researchgate.net

A hypothetical reaction pathway could involve the conversion of this compound to its corresponding triflate, followed by a palladium-catalyzed Suzuki or Stille coupling with a suitable boronic acid or organostannane to introduce an additional aryl or vinyl group. Subsequent intramolecular cyclization, possibly through a Scholl reaction, could then lead to the formation of a fluorinated polycyclic system.

Synthesis of Diverse Heterocyclic Frameworks

The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. taylorfrancis.commdpi.com this compound serves as a potential starting material for a variety of heterocyclic frameworks. The phenolic hydroxyl group can be leveraged for the construction of oxygen-containing heterocycles, such as dibenzofurans, through intramolecular cyclization reactions.

Furthermore, the aromatic ring itself can be a platform for building nitrogen, sulfur, or other heteroatom-containing rings. For instance, nucleophilic aromatic substitution of one of the fluorine atoms by a suitable dinucleophile could lead to the formation of fused heterocyclic systems. The directing effects of the methoxy and remaining fluorine group would play a crucial role in determining the regiochemical outcome of such reactions. Multicomponent reactions, a powerful tool in the synthesis of complex heterocyclic libraries, could also potentially utilize this compound or its derivatives. taylorfrancis.com

Role in Molecular Diversification Strategies for Chemical Libraries

The development of chemical libraries with high structural and functional diversity is a cornerstone of modern drug discovery. chemdiv.comchemdiv.com Fluorinated building blocks are particularly valuable in this context as they allow for the exploration of novel chemical space. nih.gov

Scaffold Modification and Derivatization Approaches

The table below illustrates potential derivatization reactions that could be applied to the this compound scaffold to generate a library of diverse molecules.

| Reaction Type | Reagent | Potential Product Functional Group |

| Etherification | Alkyl halide, Base | Alkoxy |

| Esterification | Acyl chloride, Base | Ester |

| Williamson Ether Synthesis | Epichlorohydrin, Base | Glycidyl ether |

| Aromatic Substitution | Nitrating agent | Nitro |

| Suzuki Coupling (of triflate) | Arylboronic acid, Pd catalyst | Biaryl |

Applications in Combinatorial Synthesis Methodologies

Combinatorial chemistry aims to rapidly generate large numbers of compounds for high-throughput screening. The properties of this compound make it a candidate for use in combinatorial synthesis. Its relatively simple structure and multiple points for diversification would allow for the creation of a focused library of compounds with varying substituents. For example, the phenolic hydroxyl could be anchored to a solid support, enabling solid-phase synthesis of a library of derivatives by treating the resin-bound scaffold with a variety of reagents in a parallel fashion.

Development of Novel Organometallic Ligands Incorporating the this compound Scaffold

Organometallic complexes play a crucial role as catalysts in a vast array of chemical transformations. The electronic and steric properties of the ligands coordinated to the metal center are key to controlling the catalyst's activity and selectivity. The introduction of fluorine atoms into ligands can significantly impact the properties of the resulting metal complexes. rsc.org

While no specific organometallic ligands derived from this compound have been reported, its structure presents possibilities for ligand design. The phenolic oxygen could act as a donor atom. More complex ligand systems could be constructed by introducing other coordinating groups onto the aromatic ring. For example, ortho-lithiation directed by the methoxy group, followed by quenching with an electrophile containing a phosphorus or nitrogen donor atom, could yield novel bidentate ligands. The fluorine atoms would exert a strong electron-withdrawing effect, which could modulate the electronic properties of the metal center and influence the catalytic activity.

Stereoselective Synthesis Utilizing Chiral Derivatives of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the utilization of chiral derivatives of this compound in stereoselective synthesis. While the principles of stereoselective synthesis, including the use of chiral auxiliaries, catalysts, and substrates, are well-established in organic chemistry, their specific application to derivatives of this compound is not documented in available scholarly articles.

Stereoselective synthesis is a critical area of chemical research, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry and materials science. This is often achieved by incorporating a chiral element into the reaction that directs the formation of one stereoisomer over another. Common strategies include the use of chiral catalysts, chiral reagents, or the temporary attachment of a chiral auxiliary to a substrate.

Despite the potential for the fluorinated and methoxy-substituted phenyl ring of this compound to influence the electronic and steric environment of a reaction center, there is no current literature to suggest that its chiral derivatives have been synthesized and evaluated for their ability to induce stereoselectivity. Consequently, detailed research findings, specific examples of chiral derivatives, reaction conditions, or data on stereochemical outcomes (such as enantiomeric or diastereomeric excess) are not available.

The lack of information in this specific area indicates a potential opportunity for future research. The synthesis of novel chiral ligands, auxiliaries, or catalysts derived from this compound could be explored, and their effectiveness in various asymmetric transformations could be investigated. Such studies would be necessary to determine if the unique substitution pattern of this compound offers any advantages in the field of stereoselective synthesis.

Given the absence of primary research data, no data tables on the application of chiral derivatives of this compound in stereoselective synthesis can be provided at this time.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust reaction time.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| Sodium 2-chloro-2,2-difluoroacetate | Fluorine donor | DMF, 80°C | |

| Cesium carbonate | Base | Room temperature | |

| Alkaline methanol | Methoxylation agent | Reflux |

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated for structurally related fluorophenols .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR verifies methoxy and aromatic proton integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₆F₂O₂: expected m/z 172.03) .

- HPLC-PDA : Assesses purity (>98% recommended for biological assays).

Data Interpretation Example :

A discrepancy between calculated and observed melting points may indicate polymorphism, requiring differential scanning calorimetry (DSC) for validation.

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on toxicity (fluorine/chlorine byproducts) and reactivity (gas evolution during fluorination) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Answer :

Contradictions may arise from:

- Dynamic Effects : NMR may average conformers, while X-ray crystallography () captures static structures. Use variable-temperature NMR to study conformational exchange .

- Solvent Artifacts : Impurities in deuterated solvents (e.g., CDCl₃) can shift peaks. Re-run spectra in DMSO-d₆ or acetone-d₆ for comparison .

- Computational Limitations : Density Functional Theory (DFT) models may neglect solvent effects. Apply implicit solvent models (e.g., PCM) for better agreement .

Advanced: How do substituent positions (fluoro vs. methoxy) influence the compound’s reactivity and biological activity?

Q. Answer :

- Reactivity :

- Fluorine’s electronegativity increases electrophilic aromatic substitution (EAS) reactivity at meta positions.

- Methoxy groups act as electron donors, directing EAS to ortho/para positions. Competing effects require pH-controlled conditions for selective functionalization .

- Biological Activity :

Advanced: What strategies are recommended for scaling up the synthesis of this compound while maintaining safety and yield?

Q. Answer :

- Reactor Design : Use jacketed reactors with temperature control (±2°C) to manage exothermic fluorination steps .

- Gas Management : Install scrubbers for HF/HCl byproducts.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Batch vs. Flow Chemistry : For high-volume production, flow systems reduce hazards associated with gas evolution .

Advanced: How can fluorogenic labeling be applied to study the biological interactions of this compound?

Q. Answer :

- Fluorogenic Assays : Modify the phenol group with 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) to create a fluorescent probe. This enables tracking protein binding via fluorescence quenching or enhancement .

- Enzyme Studies : Use labeled derivatives in collagenase or protease assays to quantify inhibition kinetics (e.g., Kᵢ values) .

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Q. Answer :

- Solvent Purity : Test solubility in HPLC-grade solvents (e.g., ethanol, DMSO) to avoid surfactant interference.

- Temperature Control : Measure solubility at 25°C ± 0.5°C using a thermostated bath.

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different solubility profiles. Report polymorphic state in data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.